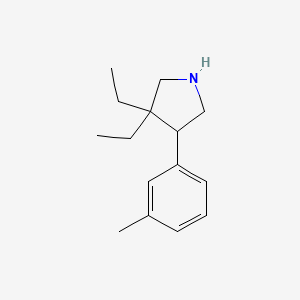![molecular formula C17H23NO2 B13201709 1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13201709.png)
1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one is an organic compound with a complex structure that includes a piperidine ring, a propanoyl group, and a phenyl group substituted with a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Propanoyl Group: The propanoyl group can be introduced through an acylation reaction using propanoyl chloride in the presence of a base like pyridine.
Substitution on the Phenyl Ring: The phenyl ring can be functionalized with a propan-2-yl group through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base or a catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent.
1H-1,2,3-Triazole Analogs: Compounds containing a triazole ring, known for their diverse applications in pharmaceuticals and agrochemicals.
Uniqueness
1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, a propanoyl group, and a substituted phenyl ring sets it apart from other similar compounds, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H23NO2 |
|---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
3-propanoyl-1-(3-propan-2-ylphenyl)piperidin-2-one |
InChI |
InChI=1S/C17H23NO2/c1-4-16(19)15-9-6-10-18(17(15)20)14-8-5-7-13(11-14)12(2)3/h5,7-8,11-12,15H,4,6,9-10H2,1-3H3 |
InChI-Schlüssel |
DOXUMFCAZJQEPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=CC(=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


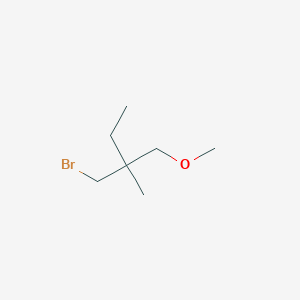
![2-[(4-Chloro-2-fluorophenyl)methyl]oxirane](/img/structure/B13201640.png)
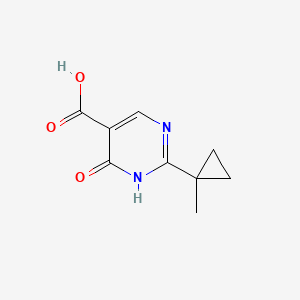
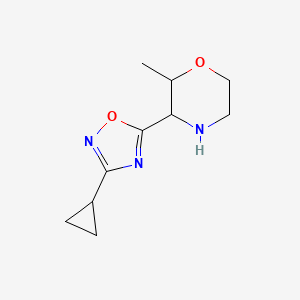


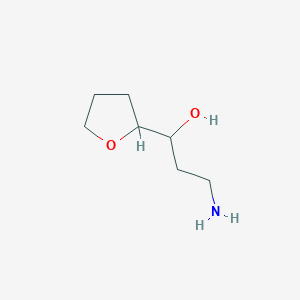
![({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B13201678.png)
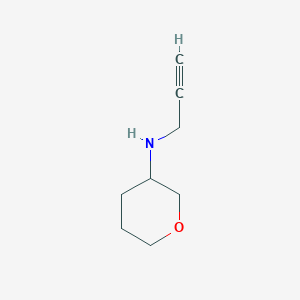
![Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13201686.png)
![6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13201694.png)
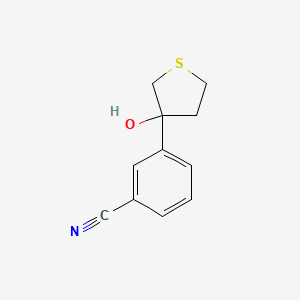
![5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201704.png)
